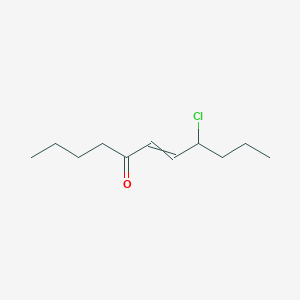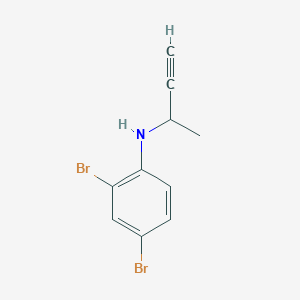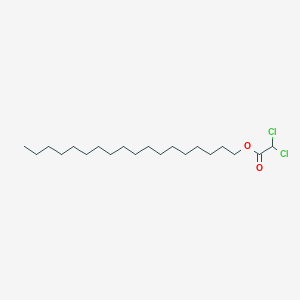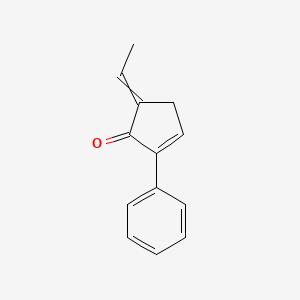stannane CAS No. 88584-81-0](/img/structure/B14374678.png)
Bis[(4-chlorobenzoyl)sulfanyl](diphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorobenzoyl)sulfanylstannane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tin (Sn) atom bonded to two diphenyl groups and two 4-chlorobenzoyl sulfanyl groups, making it a versatile organotin compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorobenzoyl)sulfanylstannane typically involves the reaction of diphenyltin dichloride with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chlorobenzoyl)sulfanylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(4-chlorobenzoyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in PVC plastics.
Wirkmechanismus
The mechanism of action of Bis(4-chlorobenzoyl)sulfanylstannane involves its interaction with biological molecules through its tin atom and chlorobenzoyl groups. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with biological macromolecules is a key feature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the tin atom.
Diphenyltin dichloride: Contains the tin atom but lacks the chlorobenzoyl groups.
4-Chlorobenzoyl chloride: A precursor in the synthesis of Bis(4-chlorobenzoyl)sulfanylstannane.
Uniqueness
Bis(4-chlorobenzoyl)sulfanylstannane is unique due to its combination of tin and chlorobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
88584-81-0 |
|---|---|
Molekularformel |
C26H18Cl2O2S2Sn |
Molekulargewicht |
616.2 g/mol |
IUPAC-Name |
S-[(4-chlorobenzoyl)sulfanyl-diphenylstannyl] 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/2C7H5ClOS.2C6H5.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-2-4-6-5-3-1;/h2*1-4H,(H,9,10);2*1-5H;/q;;;;+2/p-2 |
InChI-Schlüssel |
DRSYXPGSXFXOBM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(SC(=O)C3=CC=C(C=C3)Cl)SC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)



![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)



![3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B14374674.png)
